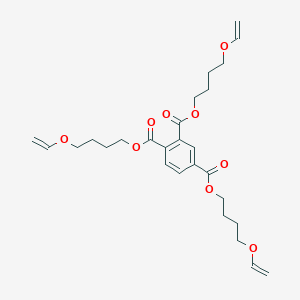

Tris(4-(vinyloxy)butyl) trimellitate

Beschreibung

Contextual Significance in Polymer Research

The development of new polymeric materials is crucial for advancements across numerous industries, from aerospace to electronics and medicine. lookchem.comsigmaaldrich.com Synthetic polymer chemistry is rapidly evolving toward the creation of highly functional materials through precise molecular engineering. lookchem.com In this context, Tris(4-(vinyloxy)butyl) trimellitate serves as a research compound for investigating its properties and potential applications, which could lead to the discovery of new uses and the development of innovative products. specialchem.com Its role as a key ingredient in the production of polymers and resins underscores its importance in material science. specialchem.com

Overview of Vinyloxy Functional Monomers in Polymerization

Vinyloxy functional monomers, commonly known as vinyl ethers, are a class of organic compounds characterized by a vinyl group attached to an oxygen atom. These monomers are notable for their ability to undergo rapid polymerization, particularly through cationic mechanisms, which are not inhibited by the presence of oxygen. chemicalpoint.euchemicalbook.com This lack of oxygen inhibition is a significant advantage over acrylate-based systems, which are prone to such issues. chemicalbook.comchemicalbook.com

Vinyl ethers are recognized for their ability to reduce the viscosity of formulations, a desirable trait in applications like coatings and inks. chemicalpoint.eu They can be polymerized to form a wide range of materials and can also be copolymerized with other monomers, such as maleates or acrylates, to create polymers with tailored properties. sigmaaldrich.comchemicalpoint.eu The reactivity of vinyl ethers in polymerization is influenced by the stability of the resulting carbocation, making them highly reactive monomers. sigmaaldrich.com

Research Trajectories for Multifunctional Monomers

Multifunctional monomers are chemical compounds that possess more than one reactive functional group, enabling them to form highly complex and crosslinked polymer networks. specialchem.com These monomers are fundamental building blocks in the synthesis of advanced polymeric materials with enhanced mechanical, thermal, and chemical properties. specialchem.com The number of reactive sites on a monomer, known as its functionality, dictates the degree of branching and crosslinking that can be achieved during polymerization, which in turn influences the final properties of the polymer. specialchem.com

Research in this area is focused on designing and synthesizing novel multifunctional monomers that can impart specific functions to the resulting polymers, such as improved durability, self-strengthening capabilities, or responsiveness to stimuli. lookchem.comchemicalbook.com The strategic use of multifunctional monomers like Tris(4-(vinyloxy)butyl) trimellitate allows for the precise tailoring of polymer architectures to meet the demands of specialized applications. specialchem.com

Detailed Research Findings

Tris(4-(vinyloxy)butyl) trimellitate, known commercially as VEctomer® 5015, is a trifunctional vinyl ether monomer. specialchem.comspecialchem.com Its trifunctionality allows it to act as a crosslinking agent, improving the crosslink density of adhesives, coatings, and inks. specialchem.com

The key properties of this monomer include a fast cure speed and the ability to be initiated with low energy. specialchem.com Polymers formulated with Tris(4-(vinyloxy)butyl) trimellitate are reported to exhibit high gloss, toughness, and good solvent resistance. specialchem.com A notable characteristic of its polymerization is that the curing process is not inhibited by oxygen, although it can be affected by high atmospheric humidity. specialchem.com

Below are tables detailing the known properties and identification of Tris(4-(vinyloxy)butyl) trimellitate.

Table 1: Physical and Chemical Properties of Tris(4-(vinyloxy)butyl) trimellitate

| Property | Value |

| Molecular Formula | C₂₇H₃₆O₉ |

| Molecular Weight | 504.57 g/mol |

| Appearance | Viscous liquid |

| Density | 1.12 g/mL at 25 °C (lit.) |

| Boiling Point | 597.7°C at 760 mmHg |

| Flash Point | >230 °F |

| Refractive Index | n20/D 1.51 (lit.) |

| Viscosity | 253 cps @ 22°C |

| Sources: specialchem.comsigmaaldrich.comchemicalpoint.euchemicalbook.com |

Table 2: Compound Identification

| Identifier | Name/Value |

| Chemical Name | Tris(4-(vinyloxy)butyl) trimellitate |

| Synonyms | 1,2,4-Benzenetricarboxylic acid, tris[4-(ethenyloxy)butyl] ester; Tris[4-(vinyloxy)butyl]-1,2,4-benzenetricarboxylate; VEctomer™ 5015 vinyl ether |

| CAS Number | 196109-17-8 |

| Source: specialchem.com |

Eigenschaften

IUPAC Name |

tris(4-ethenoxybutyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O9/c1-4-31-15-7-10-18-34-25(28)22-13-14-23(26(29)35-19-11-8-16-32-5-2)24(21-22)27(30)36-20-12-9-17-33-6-3/h4-6,13-14,21H,1-3,7-12,15-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTMHFNWERTCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCOC=C)C(=O)OCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889108 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris[4-(ethenyloxy)butyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196109-17-8 | |

| Record name | Tris[4-(vinyloxy)butyl] trimellitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196109-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(4-(ethenyloxy)butyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196109178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris[4-(ethenyloxy)butyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris[4-(ethenyloxy)butyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[4-(vinyloxy)butyl] trimellitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Laboratory Synthesis Routes

The principal laboratory route for synthesizing Tris(4-(vinyloxy)butyl) trimellitate is the direct esterification of trimellitic anhydride (B1165640) with 4-(vinyloxy)butanol. This reaction is typically conducted under controlled conditions to ensure the formation of the desired tri-ester product.

The core of the synthesis lies in the esterification reaction, where the three carboxylic acid groups of trimellitic acid (derived from the anhydride) react with the hydroxyl group of 4-(vinyloxy)butanol. A general representation of this reaction is the esterification of trimellitic anhydride with an alcohol, which proceeds in a stepwise manner to form the tri-ester. researchgate.netgoogle.com The reaction typically involves heating the reactants in the presence of a catalyst, with continuous removal of water to drive the equilibrium towards the product side. google.com

A similar synthesis, that of tridecyl trimellitate, utilizes trimellitic anhydride and tridecyl alcohol as starting materials. google.com This process, conducted under a nitrogen atmosphere, involves heating the reactants to temperatures between 190-220 °C. google.com The water generated during the reaction is continuously removed using a water separator. google.com

Catalysts are crucial for achieving efficient and high-yield synthesis of trimellitate esters. While the term "coupling agent" is broad, in the context of esterification, the catalyst itself often serves the function of facilitating the "coupling" of the acid and alcohol.

Organotitanates, such as tetraisopropyl titanate and tetrabutyl titanate, have been identified as effective catalysts for the production of high-quality esters, including trimellitates. google.com These catalysts offer advantages over traditional acid catalysts by promoting high conversion rates and minimizing side reactions that can lead to color formation. google.com The mechanism of titanate-catalyzed esterification involves the coordination of the carbonyl group of the acid to the titanium ion, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net

Chelated titanate catalysts have also been developed to further improve the process by simplifying the refining steps and enhancing reaction rates and product quality. google.com In some syntheses of similar esters, traditional acid catalysts like sulfuric acid and p-toluenesulfonic acid (p-TSA) are employed. researchgate.netuctm.edu For instance, studies on the synthesis of polyol esters have shown that sulfuric acid can effectively catalyze the esterification process. researchgate.net p-TSA is another viable option, chosen for its effectiveness in homogeneously catalyzed reactions and its relatively "soft" acidic nature compared to mineral acids. uctm.edu

The choice of catalyst can significantly impact the reaction conditions and the final product characteristics. For example, titanate catalysts often require higher reaction temperatures compared to strong acid catalysts. google.com

Optimization of Synthetic Parameters for Enhanced Yield and Purity

Optimizing synthetic parameters is a critical step in maximizing the yield and purity of Tris(4-(vinyloxy)butyl) trimellitate. Key parameters that are typically adjusted include reaction temperature, catalyst concentration, and the molar ratio of reactants.

Research on the synthesis of other trimellitate and polyol esters provides valuable insights into potential optimization strategies. For the synthesis of tridecyl trimellitate, the catalyst concentration is typically in the range of 0.1-2% of the total mass of the reactants. google.com The reaction is carried out at a high temperature, between 190-220 °C, until the formation of water ceases, indicating the completion of the esterification. google.com Subsequent steps involve vacuum distillation to remove excess alcohol. google.com

Studies on the optimization of polyol ester synthesis have demonstrated the impact of various parameters. For the esterification of palm fatty acid distillate with trimethylolpropane (B17298), optimal conditions were found to be a reaction temperature of 150 °C for 6 hours with a 5% concentration of sulfuric acid as the catalyst. tubitak.gov.tr Another study on the esterification of oleic acid with trimethylolpropane identified an optimal temperature range of 105 °C to 120 °C with a p-TSA catalyst concentration of 1.5 wt.%. uctm.edu

These examples highlight the importance of systematically varying reaction parameters to identify the optimal conditions for a specific ester synthesis. The data from these related syntheses can be used to inform the design of experiments for optimizing the production of Tris(4-(vinyloxy)butyl) trimellitate.

Table 1: Comparison of Catalysts and Conditions in Similar Esterification Reactions

| Ester Product | Acid/Anhydride Precursor | Alcohol Precursor | Catalyst | Temperature (°C) | Catalyst Concentration | Reference |

|---|---|---|---|---|---|---|

| Tridecyl trimellitate | Trimellitic anhydride | Tridecyl alcohol | Metatitanic acid four butyl esters | 190-220 | 0.2-1.5% of total reactant mass | google.com |

| PFAD-trimethylolpropane ester | Palm Fatty Acid Distillate | Trimethylolpropane | Sulfuric Acid (H₂SO₄) | 150 | 3% | researchgate.net |

| Oleic acid-trimethylolpropane ester | Oleic Acid | Trimethylolpropane | p-Toluenesulfonic acid (p-TSA) | 105-120 | 1.5 wt.% | uctm.edu |

| SFA-TMP tri-ester | Saturated Palm Fatty Acid Distillate | Trimethylolpropane | Sulfuric Acid (H₂SO₄) | 150 | 5% | tubitak.gov.tr |

Polymerization Mechanisms and Kinetics

Cationic Polymerization Dynamics of Vinyloxy Groups

In contrast to their behavior in free radical systems, the electron-rich double bonds of the vinyloxy groups make Tris(4-(vinyloxy)butyl) trimellitate highly suitable for cationic polymerization. nih.govacs.org This type of chain-growth polymerization is initiated by a cation and proceeds via carbocationic active centers. slideserve.comnih.gov

Cationic photopolymerization is initiated by species generated through the absorption of light, typically in the UV or visible spectrum. semanticscholar.org The photoinitiating system absorbs a photon, which leads to the generation of a strong Brønsted or Lewis acid that acts as the polymerization initiator. acs.orgsemanticscholar.org

A prominent class of cationic photoinitiators are onium salts, such as diaryliodonium and triarylsulfonium salts. cmu.edu The mechanism of initiation using a diaryliodonium salt (Ar₂I⁺X⁻) proceeds as follows:

Photolysis: Upon irradiation, the onium salt undergoes irreversible photolysis to generate a variety of reactive species, including a radical cation, radicals, and a protonic acid (HX).

Initiation: The strong protonic acid (HX) generated is a highly efficient initiator for the cationic polymerization of vinyl ethers. It protonates the vinyloxy monomer (VE), forming a carbenium ion. HX + CH₂=CH-OR → CH₃-C⁺H-OR + X⁻

Propagation: The newly formed carbenium ion rapidly adds to another monomer molecule, regenerating the active cationic center at the end of the growing polymer chain. acs.org This process repeats, leading to the formation of a long polymer chain. slideserve.com

This photoinitiated process is advantageous as it offers spatial and temporal control over the polymerization, which begins only upon light exposure.

The efficiency and control of cationic polymerization are sensitive to several experimental parameters. acs.org

Monomer Reactivity: Monomers with electron-donating groups, such as the alkoxy group in vinyl ethers, are essential as they stabilize the positive charge on the propagating carbocationic chain end. nih.gov

Initiator System: The choice of initiator and co-initiator (e.g., Lewis acids) is critical. acs.org Stronger Lewis acids can lead to faster but less controlled polymerization. acs.org The nature of the counter-ion (X⁻) also plays a crucial role; weakly coordinating anions lead to more "living" character by reducing termination events. acs.org

Temperature: Cationic polymerizations are often conducted at low temperatures. nih.gov Lowering the temperature can suppress chain-transfer and termination reactions, leading to polymers with higher molecular weights and narrower molecular weight distributions. semanticscholar.org In some systems, it can also enhance stereoregularity. semanticscholar.org

Solvent Polarity: The polarity of the solvent can influence the distance between the propagating carbocation and its counter-ion (the ion pair). researchgate.net Solvents with higher polarity can solvate the ions, potentially affecting propagation and termination rates.

Impurities: Cationic polymerizations are notoriously sensitive to impurities, especially nucleophilic substances like water and alcohols. nih.gov These impurities can act as terminating agents by reacting with the carbocationic chain end, thus quenching the polymerization. nih.gov

Table 2: Factors Affecting Cationic Polymerization Efficiency

| Factor | Influence | Rationale |

|---|---|---|

| Monomer Structure | Electron-donating groups are required. | Stabilizes the propagating carbocation. nih.gov |

| Temperature | Lower temperatures are often preferred. | Reduces the rate of chain transfer and termination reactions. acs.orgsemanticscholar.org |

| Counter-ion | Weakly coordinating anions are beneficial. | Minimizes termination by ion-pair collapse and allows for better control. acs.org |

Hybrid Photopolymerization Systems: Synergistic Approaches

Hybrid polymerization systems are designed to combine two or more different polymerization mechanisms within a single formulation to achieve unique material properties. semanticscholar.org A common synergistic approach involves the simultaneous or sequential cationic and free-radical polymerization of a mixture of monomers. researchgate.net

For a formulation containing Tris(4-(vinyloxy)butyl) trimellitate (a cationically polymerizable monomer) and an acrylate (B77674) monomer (a radically polymerizable monomer), a hybrid cure can be employed. This is often achieved using an initiator system that can generate both radical and cationic species upon photolysis.

One elegant method is known as free-radical promoted cationic polymerization. cmu.edu This process can be initiated by a system containing a free-radical initiator and an onium salt (e.g., a diphenyliodonium (B167342) salt). cmu.eduresearchgate.net The mechanism involves:

Generation of free radicals from the radical initiator.

Initiation of radical polymerization of the acrylate monomer.

Oxidation of the growing electron-rich polymer radicals by the iodonium (B1229267) salt. This oxidation converts the radical chain end into a cationic one.

The newly formed cation then initiates the cationic polymerization of the vinyl ether monomer. cmu.edu

This approach allows for the formation of an interpenetrating polymer network (IPN), where two different polymer networks are physically entangled, or a copolymer if the mechanisms are switched on the same chain. Thiol-ene polymerizations can also be used in conjunction with acrylate or vinyl ether systems to create hybrid networks, with the added benefit of mitigating oxygen inhibition. researchgate.net These synergistic strategies enable the creation of polymers with a tailored balance of properties derived from each monomer type.

Thiol-Vinyl Ether Hybrid Polymerization (Thiol-Ene/Cationic)

In the presence of a multifunctional thiol and a cationic photoinitiator, Tris(4-(vinyloxy)butyl) trimellitate undergoes a hybrid polymerization process. This involves a concomitant thiol-ene free-radical reaction and a cationic polymerization of the vinyl ether groups. The system can be initiated by a single UV light source when a suitable photoinitiator, such as a triarylsulfonium salt, is used. This initiator can simultaneously generate both the acid required for cationic polymerization and the radicals that initiate the thiol-ene reaction.

Thiol-Ene Reaction : A thiyl radical (R-S•), generated from the multifunctional thiol, adds across the vinyl ether double bond of the trimellitate monomer. This is followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and creating a thioether linkage. This step-growth process rapidly builds a polymer network.

Cationic Polymerization : A strong protonic acid, generated by the photoinitiator upon UV exposure, initiates the cationic polymerization of the vinyl ether groups. This chain-growth reaction proceeds, leading to the formation of poly(vinyl ether) chains.

These two reactions can proceed simultaneously to form an interpenetrating polymer network (IPN), a structure composed of two or more distinct networks that are physically interlaced but not covalently bonded to each other mdpi.com.

In hybrid systems of Tris(4-(vinyloxy)butyl) trimellitate and a multifunctional thiol like trimethylolpropane (B17298) tris(3-mercaptopropionate), the kinetics of the two polymerization reactions are interdependent and can exhibit sequential characteristics. Real-time infrared spectroscopy studies show that in mixtures with an excess of thiol functional groups, the thiol-ene reaction proceeds very rapidly upon initiation, consuming both thiol and vinyl ether groups.

However, the cationic polymerization of the vinyl ether groups often displays a slight induction period and proceeds at a slower rate compared to the initial thiol-ene reaction. This is because the thiol can act as a chain transfer agent in the cationic polymerization, temporarily inhibiting the chain growth of the poly(vinyl ether). Once the thiol concentration is significantly depleted by the thiol-ene reaction, the cationic polymerization of the remaining vinyl ether groups accelerates. This kinetic behavior allows for a degree of control over the network formation, where an initial, flexible thiol-ene network is formed, followed by the rigidification of the material through the cationic homopolymerization of the vinyl ether.

Multifunctional thiols are essential crosslinking agents in these hybrid systems, and their functionality directly influences the structure and properties of the resulting polymer network.

Trimethylolpropane Tris(3-mercaptopropionate) : As a trifunctional thiol, this molecule acts as a crosslinker in the thiol-ene polymerization with the trifunctional Tris(4-(vinyloxy)butyl) trimellitate. It helps to form a crosslinked, yet relatively flexible, initial network. Its role extends beyond the thiol-ene reaction, as it also modulates the cationic polymerization kinetics through chain transfer, influencing the final network structure.

Pentaerythritol Tetrakis(3-mercaptopropionate) (PETMP) : This is a tetrafunctional thiol, meaning it possesses four thiol groups wikipedia.org. When used in place of a trifunctional thiol, PETMP leads to a higher crosslinking density in the resulting polymer network . This increased density typically translates to enhanced mechanical properties, such as higher modulus and strength, but potentially reduced flexibility . The choice between a trifunctional and a tetrafunctional thiol allows for the precise tailoring of the final material's mechanical characteristics, from more flexible elastomers to rigid, high-strength polymers .

Interpenetrating Polymer Network (IPN) Formation Mechanisms

Interpenetrating Polymer Networks (IPNs) are formed when two or more polymer networks are synthesized in the presence of one another mdpi.com. In the hybrid polymerization of Tris(4-(vinyloxy)butyl) trimellitate, a simultaneous IPN is created. The mechanism involves the concurrent but mechanistically distinct formation of two networks:

A polythioether network is formed via the free-radical mediated thiol-ene step-growth reaction between the trimellitate and the multifunctional thiol.

A poly(vinyl ether) network is formed via the cationic chain-growth polymerization of the trimellitate's vinyl ether groups.

Because these two polymerization reactions are initiated simultaneously by the same UV light source but proceed via different mechanisms (radical vs. cationic), they form two interlaced networks with minimal covalent bonding between them mdpi.com. The final morphology and the degree of phase separation within the IPN depend heavily on the relative rates of the two polymerizations nih.gov. If one reaction proceeds much faster than the other, a semi-IPN may form initially, followed by the formation of the second network within the first. The control over these kinetics is crucial for tailoring the final properties of the material, such as its damping capabilities and thermal stability mdpi.com.

Real-time Monitoring of Polymerization Kinetics

To understand and optimize the complex reactions occurring in these hybrid systems, real-time monitoring techniques are indispensable. They provide continuous data on the chemical and physical changes throughout the polymerization process.

In-situ Fourier Transform Infrared Spectroscopy (FTIR) for Conversion Tracking

In-situ, or real-time, Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the polymerization kinetics of the Tris(4-(vinyloxy)butyl) trimellitate systems. By tracking the disappearance of characteristic infrared absorption peaks over time, the conversion of the functional groups can be quantified.

For a thiol-vinyl ether system, the following peaks are typically monitored:

Vinyl Ether Group Conversion : The consumption of the vinyl ether double bonds (C=C) of the trimellitate monomer is monitored by the decrease in the peak area at approximately 1620 cm⁻¹.

Thiol Group Conversion : The consumption of the thiol groups (S-H) from the multifunctional thiol is tracked by the decrease in the peak area around 2570 cm⁻¹.

This method allows for the simultaneous and independent tracking of both the thiol-ene and cationic polymerization reactions. It provides precise data on reaction rates, induction periods, and final conversions, which is essential for understanding the sequential kinetics and the influence of different formulations (e.g., thiol-to-vinyl ether ratio) on the polymerization behavior. The simultaneous disappearance of both thiol and vinyl peaks is a characteristic of a thiol-ene reaction researchgate.net.

Real-time Rheological Characterization of Cure Progress

Real-time rheological analysis provides critical information on the evolution of the material's viscoelastic properties during curing. As the polymerization of Tris(4-(vinyloxy)butyl) trimellitate proceeds, the liquid monomer mixture transforms into a solid, crosslinked polymer. A rheometer measures the change in storage modulus (G'), representing the elastic response, and loss modulus (G''), representing the viscous response.

Key events in the cure progress can be identified:

Gel Point : The point at which the storage and loss moduli cross (G' = G'') is often defined as the gel point. This signifies the transition from a liquid to a solid-like material with a continuous network structure.

Network Development : Following the gel point, the storage modulus continues to increase rapidly as the crosslinking density builds up, eventually reaching a plateau as the reaction nears completion.

Polymer Network Structure and Topological Considerations

Development of Cross-linked Polymeric Networks

The development of cross-linked polymeric networks utilizing Tris(4-(vinyloxy)butyl) trimellitate, often referred to as a trivinyl ether (TVE), is frequently achieved through photopolymerization, particularly in thiol-ene reactions. In these systems, the vinyl ether groups of Tris(4-(vinyloxy)butyl) trimellitate readily react with multifunctional thiols, such as pentaerythritol tetrakis(3-mercaptopropionate) (PETT), in the presence of a photoinitiator and UV light. This reaction proceeds via a step-growth mechanism, leading to the formation of a highly cross-linked thermoset material.

The process involves the in-situ photopolymerization of a mixture of the trivinyl ether monomer and a multifunctional thiol. This rapid polymerization process allows for the formation of thermoset fibers and other structures with enhanced stability and specific mechanical properties. The resulting polymer network's characteristics are a direct consequence of the functionalities of the chosen monomers. For instance, the reaction of a trifunctional vinyl ether with a tetrafunctional thiol creates a densely cross-linked network.

Analysis of Network Homogeneity and Heterogeneity

A key characteristic of polymer networks derived from Tris(4-(vinyloxy)butyl) trimellitate in thiol-ene systems is their high degree of network homogeneity. This uniformity in the polymer network is a hallmark of the step-growth mechanism inherent to thiol-ene polymerizations.

The homogeneity of the network can be inferred from the thermal properties of the resulting polymer. Differential Scanning Calorimetry (DSC) is a common technique used to analyze these properties. A narrow and distinct glass transition temperature (Tg) observed in a DSC thermogram is indicative of a homogeneous cross-linked network. This suggests that there is little variation in the molecular weight between the cross-links throughout the polymer structure. In contrast, chain-growth polymerizations, such as those involving acrylates, can lead to more heterogeneous networks with broader glass transitions due to rapid, localized polymerization that can build up internal stresses.

The homogeneity of the network contributes significantly to the final mechanical properties of the material, influencing factors such as elasticity and strength.

Quantitative Assessment of Crosslink Density

The crosslink density, a measure of the number of cross-links per unit volume in a polymer, is a critical parameter that dictates the material's mechanical and thermal properties. For polymers derived from Tris(4-(vinyloxy)butyl) trimellitate, several methodologies can be employed for its quantitative assessment.

Methodologies for Crosslink Density Determination

Dynamic Mechanical Analysis (DMA) is a powerful technique for determining the crosslink density of thermoset polymers. By subjecting a sample to a sinusoidal stress and measuring the resulting strain, the storage modulus (E') can be determined. In the rubbery plateau region, which occurs at temperatures above the glass transition temperature (Tg), the storage modulus is directly proportional to the crosslink density. The following equation, based on the theory of rubber elasticity, can be used to calculate the crosslink density (ν):

ν = E' / (3RT)

where:

ν is the crosslink density (in mol/m³)

E' is the storage modulus in the rubbery plateau (in Pa)

R is the ideal gas constant (8.314 J/(mol·K))

T is the absolute temperature in Kelvin

For instance, in a thiol-ene network of Tris(4-(vinyloxy)butyl) trimellitate and a tetrafunctional thiol, the rubbery plateau modulus can be measured by ramping the temperature from below to above the Tg and observing the relatively stable modulus in the rubbery region.

Another common method for determining crosslink density is the equilibrium swelling method. This technique involves immersing a cross-linked polymer sample in a suitable solvent. The solvent molecules diffuse into the polymer network, causing it to swell. The extent of swelling is limited by the retractive forces of the cross-linked chains. By measuring the volume or weight of the swollen polymer at equilibrium, the crosslink density can be calculated using the Flory-Rehner equation.

Influence of Curing Conditions on Network Density

The curing conditions during photopolymerization play a pivotal role in determining the final crosslink density of the polymer network. Key parameters that influence network density include UV light intensity, exposure time, and photoinitiator concentration.

UV Light Intensity and Exposure Time: Higher UV light intensity and longer exposure times generally lead to a higher degree of monomer conversion, resulting in a more densely cross-linked network. The increased photon flux accelerates the generation of reactive species from the photoinitiator, driving the polymerization reaction further towards completion.

Photoinitiator Concentration: The concentration of the photoinitiator also significantly impacts the crosslink density. An increase in photoinitiator concentration can lead to a higher rate of initiation and, consequently, a higher crosslink density. However, an excessively high concentration can lead to a phenomenon known as the "inner shield effect," where the surface layers absorb a disproportionate amount of UV light, leading to a steep gradient in cure depth and potentially incomplete crosslinking in the bulk of the material. This can result in a heterogeneous network with varying crosslink densities. Therefore, optimizing the photoinitiator concentration is crucial for achieving a uniformly and highly cross-linked network.

The relationship between these curing parameters and the resulting crosslink density is complex and often requires empirical optimization for specific formulations and applications.

Formation of Polymer Structures (e.g., Pillar Arrays)

While the use of Tris(4-(vinyloxy)butyl) trimellitate in forming bulk polymers and fibers through thiol-ene photopolymerization is established, its application in the fabrication of precise microstructures such as pillar arrays is an area of ongoing research. Techniques like stereolithography and two-photon polymerization are well-suited for creating high-aspect-ratio three-dimensional microstructures.

In principle, formulations containing Tris(4-(vinyloxy)butyl) trimellitate could be utilized in these additive manufacturing processes. The rapid, spatially controllable nature of photopolymerization would allow for the layer-by-layer or point-by-point fabrication of complex geometries, including arrays of micropillars. The final resolution and fidelity of such structures would depend on the specific optical setup, the reactivity of the photopolymer formulation, and the precise control over the curing parameters.

In-depth Analysis of Cured Tris(4-(vinyloxy)butyl) trimellitate Remains Elusive in Publicly Available Research

Despite extensive investigation into the chemical compound Tris(4-(vinyloxy)butyl) trimellitate, a comprehensive search of publicly available scientific literature and data repositories has revealed a significant gap in the characterization of its cured materials. Detailed performance data, particularly concerning the mechanical and thermal properties of its cross-linked polymer systems, is not presently available in the public domain.

Tris(4-(vinyloxy)butyl) trimellitate is a trifunctional vinyl ether monomer, suggesting its potential application in forming highly cross-linked polymer networks. Such materials are often sought after for their potential to exhibit robust mechanical strength and thermal stability. However, specific empirical data to substantiate these characteristics for a homopolymer of Tris(4-(vinyloxy)butyl) trimellitate could not be located.

The intended scope of this article was to provide a detailed analysis based on the following outline:

Performance Characterization of Cured Materials5.1. Mechanical Property Analysis of Cross-linked Systems5.1.1. Tensile Testing for Stress-Strain Behavior and Toughness 5.1.2. Dynamic Mechanical Analysis (DMA) for Viscoelastic Response5.2. Thermal Properties Related to Network Structure

A thorough search for scholarly articles, patents, and technical datasheets that included specific data points for tensile strength, stress-strain curves, material toughness, and dynamic mechanical analysis of cured Tris(4-(vinyloxy)butyl) trimellitate yielded no concrete results. Similarly, information regarding the thermal properties, such as glass transition temperature (Tg) or thermal degradation profiles as they relate to the polymer network structure, was not found.

The investigation was broadened to include studies where Tris(4-(vinyloxy)butyl) trimellitate might have been used as a co-monomer or a cross-linking agent in polymer blends or composites. The hypothesis was that even if not the sole component, its influence on the mechanical and thermal properties of a larger system would be characterized. This expanded search also failed to produce the specific quantitative data required to populate the outlined sections.

Furthermore, a review of literature on structurally analogous trifunctional vinyl ether monomers was conducted to potentially offer comparative insights. While general characteristics of vinyl ether-based polymers are documented, providing specific data from these analogues would be scientifically inappropriate as a direct representation of the performance of Tris(4-(vinyloxy)butyl) trimellitate.

The absence of this detailed information in publicly accessible sources suggests that research on the performance of cured Tris(4-(vinyloxy)butyl) trimellitate may be limited, proprietary, or not yet published. Therefore, it is not possible to construct the requested scientifically accurate and data-driven article at this time.

Advanced Computational Modeling and Simulation for Polymer Systems

Predictive Modeling of Polymerization Dynamics

Predictive modeling of the polymerization dynamics of vinyl ether systems, such as those involving Tris(4-(vinyloxy)butyl) trimellitate, is crucial for controlling the curing process and tailoring the final polymer structure. The cationic polymerization of vinyl ethers, often initiated by photoacids, is a complex process involving initiation, propagation, chain transfer, and termination steps.

Quantum Mechanical Methods: Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the reaction mechanisms at an atomic level. mdpi.combohrium.com These models can elucidate the electronic structure of the monomer and the propagating carbocation, providing insights into their reactivity. chemrxiv.org For a trifunctional monomer like Tris(4-(vinyloxy)butyl) trimellitate, DFT can be used to:

Calculate the activation energy barriers for the propagation steps. chemrxiv.org

Determine the relative reactivity of the vinyl ether groups.

Study the effect of the bulky trimellitate core on the polymerization kinetics.

Semiempirical quantum methods have also been utilized to study the homopolymerization of various vinyl ethers, yielding data on activation enthalpies and reaction exothermicities. researchgate.net

Kinetic Monte Carlo (KMC) Simulations: Building on the parameters obtained from quantum mechanics, Kinetic Monte Carlo simulations can model the evolution of the polymer system over time. A KMC model for the polymerization of Tris(4-(vinyloxy)butyl) trimellitate would track individual monomer and polymer species, simulating the probabilistic nature of the reaction events. This approach can predict key polymerization characteristics, as illustrated in the hypothetical data table below.

| Time (s) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Gel Point Conversion (%) |

|---|---|---|---|---|

| 0.1 | 15.2 | 1,500 | 1.2 | ~35.4 |

| 0.5 | 45.8 | 8,900 | 2.5 | |

| 1.0 | 68.3 | 25,000 | 4.8 | |

| 2.0 | 85.1 | ∞ (gelled) | ∞ (gelled) | |

| 5.0 | 92.5 | ∞ (gelled) | ∞ (gelled) |

Computational Approaches for Material Property Prediction in Cured Systems

Once a model of the cured polymer network is established, computational methods can be used to predict its physical and mechanical properties. This predictive capability is invaluable for designing materials with specific performance characteristics without the need for extensive experimental synthesis and testing.

Atomistic and Coarse-Grained MD Simulations: By applying simulated mechanical deformations (e.g., tension, shear, compression) to the modeled polymer network, it is possible to compute key mechanical properties. These simulations can generate stress-strain curves from which the Young's modulus, yield strength, and ultimate tensile strength can be derived. Thermal properties, such as the glass transition temperature (Tg), can be predicted by simulating the material's response to temperature changes and observing shifts in properties like density or specific volume.

| Property | Predicted Value | Simulation Method |

|---|---|---|

| Young's Modulus (GPa) | 2.1 | Uniaxial Tensile Deformation |

| Glass Transition Temperature (Tg) (°C) | 85 | Specific Volume vs. Temperature Plot |

| Coefficient of Thermal Expansion (10-5/K) | 6.2 | Volume Change under NPT Ensemble |

| Refractive Index | 1.51 | Lorentz-Lorenz Equation |

Multiscale Modeling Strategies for Composite Systems

Tris(4-(vinyloxy)butyl) trimellitate-based polymers may be used in composite materials, where they serve as the matrix for reinforcing fillers or particles. google.com Multiscale modeling is essential for capturing the complex interactions across different length scales in these systems.

A typical multiscale strategy would involve:

Quantum Mechanics (QM): At the smallest scale, QM calculations are used to understand the chemical interactions between the polymer matrix and the surface of a filler particle (e.g., silica, titania). This provides insights into adhesion and interfacial compatibility.

Atomistic Molecular Dynamics (MD): The parameters from QM are used to develop force fields for MD simulations of the polymer-filler interface. These simulations reveal the structure of the interphase region and can be used to calculate interfacial properties like shear strength.

Coarse-Grained (CG) Modeling: To simulate larger domains of the composite, CG models, which group atoms into larger "beads," are employed. This allows for the study of how filler particles are dispersed within the polymer matrix and how the network structure is affected by their presence.

Finite Element Analysis (FEA): At the macroscopic scale, the effective material properties derived from the lower-scale simulations are used as inputs for FEA. This allows for the prediction of the mechanical performance of the entire composite part under real-world loading conditions.

This hierarchical approach ensures that the fundamental chemical interactions are accounted for in the prediction of the final, bulk properties of the composite material.

Applications in Advanced Material Development

Engineering of Shape Memory Polymers

While direct research specifically detailing the use of Tris(4-(vinyloxy)butyl) trimellitate in shape memory polymers (SMPs) is not extensively documented in publicly available literature, its molecular architecture suggests a strong potential for such applications. The formation of SMPs relies on the creation of a stable polymer network with a defined permanent shape. This is achieved through crosslinking, and the material's ability to be fixed in a temporary shape is often related to the glass transition temperature (Tg) or melting temperature (Tm) of the polymer segments.

Tris(4-(vinyloxy)butyl) trimellitate's trifunctionality allows it to form a densely cross-linked network, which is a fundamental requirement for establishing the permanent shape in an SMP. The aromatic core of the trimellitate group can contribute to the stiffness and thermal stability of the network, while the flexible butyl ether linkages can influence the transitional properties required for the shape memory effect. The general principle involves creating a network that can be deformed above its transition temperature and then "frozen" into a temporary shape by cooling. Upon reheating, the stored mechanical energy is released, allowing the material to recover its original, permanent shape. The incorporation of trifunctional monomers like Tris(4-(vinyloxy)butyl) trimellitate is a key strategy in designing such thermoset SMPs.

Formulation of Photocurable Coatings and Adhesives

Tris(4-(vinyloxy)butyl) trimellitate, also known by its trade name Vectomer VE 5015, is utilized as a reactive diluent and crosslinking agent in the formulation of high-performance photocurable coatings and adhesives. specialchem.comspecialchem.com Its vinyl ether functional groups undergo rapid cationic photopolymerization, a process that is not inhibited by oxygen, which is a significant advantage over free-radical polymerization of acrylates. specialchem.com This leads to a faster and more efficient curing process, particularly for surface coatings.

The key contributions of Tris(4-(vinyloxy)butyl) trimellitate to these formulations include:

Fast Cure Speed: The high reactivity of the vinyl ether groups ensures rapid polymerization upon exposure to UV or visible light, which increases production throughput. specialchem.comspecialchem.com

Low Viscosity: As a low-viscosity monomer, it effectively reduces the viscosity of resin formulations, which is crucial for achieving thin, uniform coating layers and good wetting of substrates in adhesive applications. specialchem.comspecialchem.com

High Crosslink Density: Its trifunctional nature leads to the formation of a densely cross-linked polymer network, resulting in coatings and adhesives with excellent toughness, solvent resistance, and hardness. specialchem.comspecialchem.com

Enhanced Performance: The resulting cured materials exhibit high gloss and low odor, making them suitable for a wide range of applications. specialchem.comspecialchem.com

| Property | Benefit in Coatings and Adhesives |

| Trifunctional | High crosslink density, leading to improved toughness and resistance |

| Vinyl Ether Chemistry | Fast, oxygen-insensitive curing |

| Low Viscosity | Acts as an effective reactive diluent |

| Aromatic Core | Contributes to hardness and thermal stability |

Development of Specialized Functional Polymers

The versatility of Tris(4-(vinyloxy)butyl) trimellitate extends to the development of other specialized functional polymers where a highly cross-linked network with specific properties is desired.

The densely cross-linked network formed by the polymerization of Tris(4-(vinyloxy)butyl) trimellitate can create a material with low permeability to gases and liquids, making it a candidate for barrier sealant applications. Patent literature suggests that vinyl ether compounds can be included in photocurable sealant compositions. The low shrinkage and excellent adhesion properties associated with vinyl ether polymerization are also beneficial for creating a durable and effective seal. In applications such as sealing electronic components, the fast, low-temperature curing process offered by photopolymerization is particularly advantageous.

Materials for Electrically Induced Micro/Nano Structures

Tris(4-(vinyloxy)butyl) trimellitate is utilized in the fabrication of micro and nano-scale structures through techniques such as nanoimprint lithography (NIL). In these applications, it typically functions as a crosslinking agent in UV-curable resins. The vinyloxy groups of the molecule can undergo rapid cationic polymerization upon exposure to UV light in the presence of a photoacid generator. This process, known as photolithography, allows for the precise replication of patterns from a mold onto a substrate.

The trifunctionality of Tris(4-(vinyloxy)butyl) trimellitate contributes to the formation of a densely crosslinked polymer network. This network structure is crucial for achieving the desired mechanical properties in the final imprinted features, such as rigidity, thermal stability, and resistance to etching processes. The low viscosity of many vinyl ether formulations also facilitates the complete filling of nano-scale mold cavities, a critical factor for high-fidelity pattern transfer.

| Property | Value | Significance in Micro/Nano Structure Fabrication |

| Functionality | 3 (Vinyloxy groups) | Enables high crosslink density, leading to enhanced mechanical stability and etch resistance of the fabricated structures. |

| Polymerization Mechanism | Cationic | Allows for rapid, oxygen-insensitive curing, which is advantageous for high-throughput manufacturing processes. |

| Viscosity Contribution | Generally low | Facilitates complete and uniform filling of nano-scale features in imprint lithography molds. |

Interactive Data Table: Properties of Tris(4-(vinyloxy)butyl) trimellitate for Microfabrication

(Please note: Specific performance data in nanoimprint lithography formulations is often proprietary and not publicly available. The table represents general advantages of trifunctional vinyl ethers.)

Components for Electrophoretic Displays

In the field of electrophoretic displays (EPDs), Tris(4-(vinyloxy)butyl) trimellitate can be incorporated into the binder or carrier medium that encapsulates the electrophoretic particles. The primary role of this compound is to act as a crosslinkable component that, upon curing, forms a stable matrix for the microcapsules or microcells containing the charged particles.

The formation of a robust, crosslinked binder is essential for the longevity and performance of an EPD. It helps to maintain the structural integrity of the display, prevents the leakage of the internal phase, and ensures the consistent spacing of the electrophoretic particles. The excellent adhesion properties of vinyl ether-based polymers also promote strong bonding to the electrode substrates.

The curing of formulations containing Tris(4-(vinyloxy)butyl) trimellitate can be initiated by UV light, allowing for precise and rapid solidification of the binder material during the manufacturing process. This is particularly advantageous in roll-to-roll production of flexible displays.

| Feature | Role of Tris(4-(vinyloxy)butyl) trimellitate | Benefit for Electrophoretic Displays |

| Crosslinking | Forms a stable, three-dimensional polymer network. | Enhances the durability and structural integrity of the display, preventing particle settling and leakage. |

| Adhesion | Promotes strong bonding to substrate materials. | Ensures the longevity of the display by preventing delamination of the active layer. |

| UV Curable | Polymerizes rapidly upon exposure to UV radiation. | Enables high-speed, efficient manufacturing processes for EPDs. |

Interactive Data Table: Functional Contribution to Electrophoretic Displays

(This table illustrates the functional benefits of incorporating a trifunctional vinyl ether like Tris(4-(vinyloxy)butyl) trimellitate into EPD formulations.)

Antireflective Coating Formulations

Tris(4-(vinyloxy)butyl) trimellitate is a key ingredient in the formulation of developable bottom antireflective coatings (BARCs) used in photolithography. These coatings are applied to a substrate before the photoresist to minimize reflections that can cause standing waves and other lithographic defects.

In this application, Tris(4-(vinyloxy)butyl) trimellitate acts as a crosslinking agent within the BARC formulation. When the coating is cured, the vinyloxy groups react to form a polymer matrix that has a specific refractive index and high absorbance at the wavelength of light used in the photolithographic process. This controlled optical property is essential for preventing reflections from the substrate-resist interface.

A critical feature of developable BARCs is their ability to be removed along with the exposed photoresist in a standard developer solution. The incorporation of Tris(4-(vinyloxy)butyl) trimellitate into the polymer backbone can be tailored to allow for this developability, streamlining the manufacturing process by eliminating the need for a separate etching step to remove the BARC.

| Parameter | Contribution of Tris(4-(vinyloxy)butyl) trimellitate | Importance in Antireflective Coatings |

| Refractive Index Control | The chemical structure influences the overall refractive index of the cured coating. | Precise matching of the refractive index is necessary to minimize reflections and improve lithographic resolution. |

| Absorbance | The aromatic core of the trimellitate can contribute to absorbance at specific UV wavelengths. | High absorbance prevents light from reflecting back into the photoresist, reducing defects. |

| Crosslinking and Developability | The degree of crosslinking can be optimized to allow for dissolution in developer solutions. | Enables a more efficient and cost-effective manufacturing process by eliminating a BARC removal step. |

Interactive Data Table: Performance in Antireflective Coatings

(This table highlights the key performance attributes of Tris(4-(vinyloxy)butyl) trimellitate in BARC formulations.)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.